4-Chloro-5-nitrocatechol

COMT inhibition Parkinson's disease nitrocatechol pharmacophore

4-Chloro-5-nitrocatechol (CAS 76844-97-8) is a disubstituted catechol derivative bearing an electron-withdrawing chlorine atom at ring position 4 and a nitro group at position 5 on a 1,2-dihydroxybenzene scaffold. Its molecular formula is C₆H₄ClNO₄ (MW 189.55 g·mol⁻¹).

Molecular Formula C6H4ClNO4
Molecular Weight 189.55 g/mol
Cat. No. B8434942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-nitrocatechol
Molecular FormulaC6H4ClNO4
Molecular Weight189.55 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1O)O)Cl)[N+](=O)[O-]
InChIInChI=1S/C6H4ClNO4/c7-3-1-5(9)6(10)2-4(3)8(11)12/h1-2,9-10H
InChIKeyRNWLXOJRHDTWJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-nitrocatechol – Core Physicochemical Identity and Position in the Nitrocatechol Class


4-Chloro-5-nitrocatechol (CAS 76844-97-8) is a disubstituted catechol derivative bearing an electron-withdrawing chlorine atom at ring position 4 and a nitro group at position 5 on a 1,2-dihydroxybenzene scaffold. Its molecular formula is C₆H₄ClNO₄ (MW 189.55 g·mol⁻¹) . The compound belongs to the nitrocatechol family, a pharmacophore class widely exploited for tight-binding inhibition of catechol O-methyltransferase (COMT) [1]. The simultaneous presence of chloro and nitro substituents creates a unique electronic environment that differentiates it from mono-substituted analogs such as 4-nitrocatechol and 4-chlorocatechol, with notable consequences for both biological activity and metal-coordination chemistry [2].

Why 4-Chloro-5-nitrocatechol Cannot Be Replaced by 4-Nitrocatechol, 4-Chlorocatechol, or Other Nitrocatechol Analogs


The functional profile of 4-chloro-5-nitrocatechol is not a simple sum of the properties of its mono-substituted congeners. The 4-chloro substituent lowers the first acid dissociation constant (pKa₁ = 8.52 for 4-chlorocatechol) relative to unsubstituted catechol (pKa₁ = 9.20), while the 4-nitro group induces a far stronger acidification (pKa₁ = 6.70) [1]. In the doubly substituted 4-chloro-5-nitrocatechol, these inductive effects cooperate to produce a catechol nucleus with enhanced electrophilic character and distinct metal-binding thermodynamics compared to 4-nitrocatechol or 4-chlorocatechol alone [1]. Additionally, the compound displays a sharply defined COMT inhibition profile (IC₅₀ values of 5.80 nM for MB-COMT and 13 nM for S-COMT in rat tissue) that is quantitatively distinct from the reference inhibitors entacapone (IC₅₀ ≈ 20.1 nM) and 3,5-dinitrocatechol (IC₅₀ = 12 nM), and from the clinical agent tolcapone, which shows sub-nanomolar potency but is associated with hepatotoxicity [2][3][4]. Generic replacement would therefore alter both the physicochemical reactivity and the biological dose-response relationship.

Quantitative Differentiation of 4-Chloro-5-nitrocatechol Against Closest Analogs and Clinical Standards


MB-COMT Inhibitory Potency: 4-Chloro-5-nitrocatechol vs Tolcapone, Entacapone, and 3,5-Dinitrocatechol

4-Chloro-5-nitrocatechol inhibits membrane-bound catechol O-methyltransferase (MB-COMT) from Wistar rat brain with an IC₅₀ of 5.80 nM, as determined by metanephrine formation after 20 min pre-incubation with adrenaline substrate [1]. This potency is approximately 3.5‑fold higher than entacapone (IC₅₀ = 20.1 nM) [2] and roughly 2‑fold higher than the reference inhibitor 3,5-dinitrocatechol (IC₅₀ = 12 nM) [3], but is 3.9‑fold lower than the clinical drug tolcapone (MB-COMT IC₅₀ = 1.5 nM) [4]. The compound thus occupies a distinct potency band that may offer a therapeutic window between entacapone and tolcapone.

COMT inhibition Parkinson's disease nitrocatechol pharmacophore

S-COMT Inhibitory Potency: 4-Chloro-5-nitrocatechol vs Tolcapone and 3,5-Dinitrocatechol

Against soluble COMT (S-COMT) from Wistar rat liver, 4-chloro-5-nitrocatechol exhibits an IC₅₀ of 13 nM [1]. Tolcapone is reported to inhibit S-COMT with an IC₅₀ of 6.1 nM [2], while 3,5-dinitrocatechol was measured at 12 nM under related assay conditions [3]. The target compound therefore lies close to 3,5-dinitrocatechol and within the same order of magnitude as tolcapone, but with a slightly lower potency that may be advantageous for peripheral COMT modulation where excessive inhibition is undesirable.

COMT inhibition soluble isoform peripheral metabolism

First Acid Dissociation Constant (pKa₁) – Class-Level Inference from 4-Substituted Catechols

While direct pKa data for 4-chloro-5-nitrocatechol have not been published, the additive electronic effects of the 4-chloro and 5-nitro groups can be bracketed using the experimental pKa₁ values of the mono-substituted analogs determined by potentiometry in 0.100 M KNO₃ at 25 °C: 4-nitrocatechol pKa₁ = 6.701 ± 0.002, 4-chlorocatechol pKa₁ = 8.522 ± 0.002, and unsubstituted catechol pKa₁ = 9.195 ± 0.002 [1]. The doubly substituted compound is expected to exhibit a first dissociation constant below that of 4-nitrocatechol, implying stronger acidity and enhanced deprotonation at physiological pH. This trend is directly corroborated by the stability constants of the corresponding Cu(II) complexes: 4-nitrocatechol log K₁ = 11.666, 4-chlorocatechol log K₁ = 12.894, and catechol log K₁ = 13.827 [1], indicating that the combination of chloro and nitro substituents weakens metal binding relative to catechol but strengthens it relative to a single nitro group.

acid dissociation electron-withdrawing effects metal chelation

Antimicrobial Biofilm Inhibition – Activity Profile Against Enterococcus faecalis

4-Chloro-5-nitrocatechol has been evaluated for antimicrobial activity in a biofilm inhibition assay against Enterococcus faecalis, yielding an IC₅₀ of 1.25 × 10⁵ nM (125 µM) after 20 h incubation [1]. This activity is moderate compared to dedicated antimicrobial nitrocatechol derivatives but establishes a benchmark for further structure–activity optimization. In contrast, the compound's COMT inhibitory activity is four orders of magnitude more potent (5.80 nM), highlighting a functional selectivity that supports its primary positioning as a COMT-targeted research tool rather than a direct antimicrobial agent.

antimicrobial biofilm inhibition nitrocatechol antibacterial

Computed Lipophilicity and Polar Surface Area – Pharmacokinetic Suitability Benchmarks

The computed XLogP of 4-chloro-5-nitrocatechol is 1.5, and its topological polar surface area (TPSA) is 86.3 Ų . These values fall within the ranges considered favorable for oral bioavailability (XLogP < 5; TPSA < 140 Ų) and compare favorably with nitrocatechol clinical candidates: tolcapone has XLogP ≈ 2.6 and TPSA ≈ 96 Ų, while entacapone has XLogP ≈ 2.0 and TPSA ≈ 130 Ų [1]. The lower lipophilicity of 4-chloro-5-nitrocatechol may translate into reduced passive membrane permeability compared to tolcapone, potentially limiting central nervous system penetration while maintaining adequate solubility for parenteral or oral formulation development.

drug-likeness XLogP topological polar surface area

Evidence-Backed Application Scenarios for 4-Chloro-5-nitrocatechol in Research and Industrial Procurement


Neurological Drug Discovery – COMT Inhibitor Lead Optimization

With an MB-COMT IC₅₀ of 5.80 nM and an S-COMT IC₅₀ of 13 nM [1], 4-chloro-5-nitrocatechol serves as a compact, synthetically tractable lead scaffold for developing next-generation COMT inhibitors with intermediate potency. Its ~3.5‑fold superiority over entacapone (IC₅₀ = 20.1 nM) [2] and reduced potency relative to the hepatotoxic tolcapone (MB-IC₅₀ = 1.5 nM) [3] position it as a valuable starting point for medicinal chemistry programs seeking to tailor COMT inhibition within a defined therapeutic window.

Coordination Chemistry and Metal-Organic Frameworks

The dual electron-withdrawing substitution pattern is expected to lower the first acid dissociation constant below that of 4-nitrocatechol (pKa₁ = 6.701) while retaining sufficient metal-binding capacity (predicted Cu(II) log K₁ < 11.67) [4]. These properties make 4-chloro-5-nitrocatechol a candidate for designing pH-responsive metal complexes, catechol-functionalized surfaces, or redox-active materials where tunable acidity and metal affinity are required.

Agrochemical Intermediate – Sulfonamide and Heterocycle Synthesis

The activated nitro group facilitates nucleophilic aromatic substitution and reduction to the corresponding aniline, enabling the preparation of sulfonamide derivatives with reported antimicrobial activity [5]. The chlorine substituent provides an additional orthogonal functionalization handle, supporting the compound's role as a divergent building block for herbicide and fungicide discovery programs.

Bioremediation and Environmental Fate Studies

As a chlorinated nitrocatechol, this compound can serve as a model substrate for studying nitroarene dioxygenase specificity and bacterial degradation pathways of persistent nitroaromatic pollutants [6]. Its moderate antimicrobial activity (E. faecalis biofilm IC₅₀ = 125 µM) [7] further supports its use in controlled biodegradation experiments without unintended sterilization of mixed microbial consortia.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-5-nitrocatechol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.